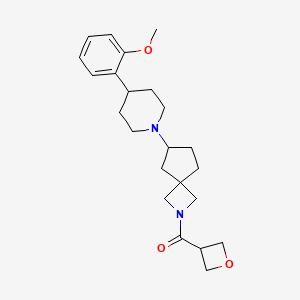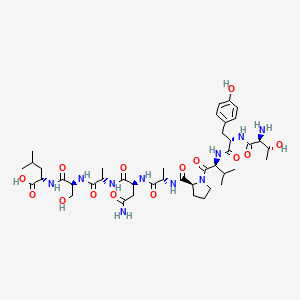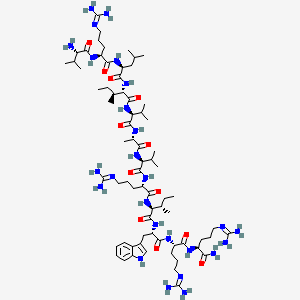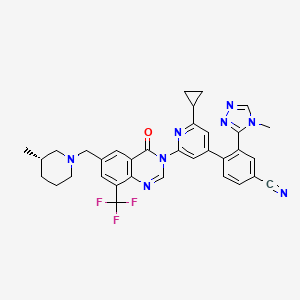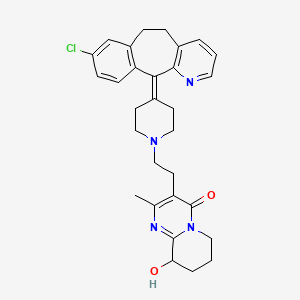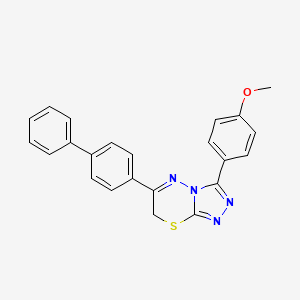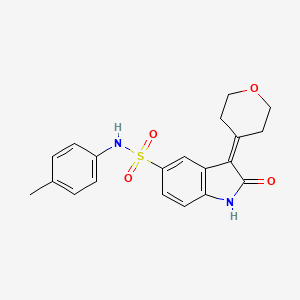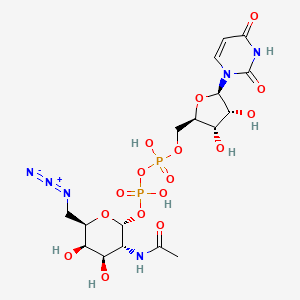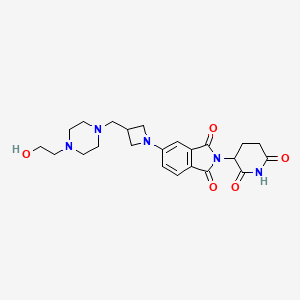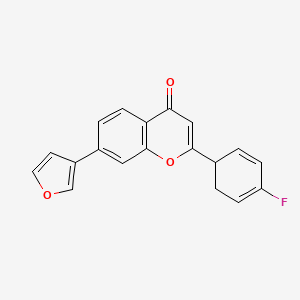![molecular formula C23H36N2O B12380108 [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[45]decan-4-yl]methanol is a complex organic compound characterized by its spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a benzylamine derivative with a cyclohexylmethyl ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl and cyclohexylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
科学研究应用
Chemistry
In chemistry, [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
作用机制
The mechanism by which [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: Shares the spirocyclic core but lacks the cyclohexylmethyl and methanol groups.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Contains a thia group and is studied for its anti-ulcer activity.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a potent inhibitor of receptor interaction protein kinase 1.
Uniqueness
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol is unique due to its combination of benzyl, cyclohexylmethyl, and methanol groups within a spirocyclic framework. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
分子式 |
C23H36N2O |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
[2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol |
InChI |
InChI=1S/C23H36N2O/c26-18-22-17-25(16-21-9-5-2-6-10-21)19-23(22)11-13-24(14-12-23)15-20-7-3-1-4-8-20/h2,5-6,9-10,20,22,26H,1,3-4,7-8,11-19H2 |
InChI 键 |
RQILZGOZMCRISI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CN2CCC3(CC2)CN(CC3CO)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

